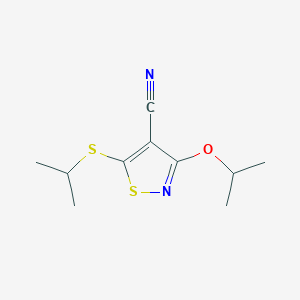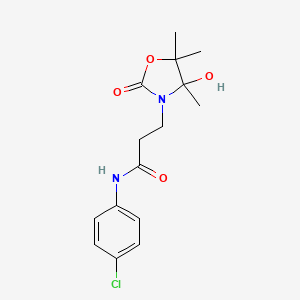![molecular formula C22H26N2O2 B4329187 (3-endo)-8-{3-[(4-methylbenzyl)amino]benzoyl}-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B4329187.png)
(3-endo)-8-{3-[(4-methylbenzyl)amino]benzoyl}-8-azabicyclo[3.2.1]octan-3-ol
Overview
Description
The compound (3-endo)-8-{3-[(4-methylbenzyl)amino]benzoyl}-8-azabicyclo[3.2.1]octan-3-ol is a synthetic molecule with potential applications in the field of drug discovery and development. This compound is a member of the azabicyclooctane class of compounds, which have been shown to possess a wide range of biological activities, including analgesic, anti-inflammatory, and antipsychotic effects.
Mechanism of Action
The mechanism of action of ((3-endo)-8-{3-[(4-methylbenzyl)amino]benzoyl}-8-azabicyclo[3.2.1]octan-3-ol)-8-{3-[(4-methylbenzyl)amino]benzoyl}-8-azabicyclo[3.2.1]octan-3-ol is not fully understood. However, it is believed that this compound acts as a modulator of the dopamine and serotonin systems in the brain, which are involved in the regulation of pain, inflammation, and psychiatric disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of ((3-endo)-8-{3-[(4-methylbenzyl)amino]benzoyl}-8-azabicyclo[3.2.1]octan-3-ol)-8-{3-[(4-methylbenzyl)amino]benzoyl}-8-azabicyclo[3.2.1]octan-3-ol are complex and depend on the specific biological system being studied. In animal models of pain, this compound has been shown to reduce pain sensitivity by modulating the activity of pain-sensing neurons in the spinal cord. In models of inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In models of schizophrenia, this compound has been shown to reduce the activity of dopamine neurons in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using ((3-endo)-8-{3-[(4-methylbenzyl)amino]benzoyl}-8-azabicyclo[3.2.1]octan-3-ol)-8-{3-[(4-methylbenzyl)amino]benzoyl}-8-azabicyclo[3.2.1]octan-3-ol in lab experiments is its well-established pharmacological profile. This compound has been extensively studied in animal models of pain, inflammation, and psychiatric disorders, and its effects have been well-characterized. Additionally, this compound is relatively easy to synthesize, making it a convenient tool for researchers.
One limitation of using ((3-endo)-8-{3-[(4-methylbenzyl)amino]benzoyl}-8-azabicyclo[3.2.1]octan-3-ol)-8-{3-[(4-methylbenzyl)amino]benzoyl}-8-azabicyclo[3.2.1]octan-3-ol in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to animals or to use it in certain types of biochemical assays. Additionally, the effects of this compound may be species-specific, meaning that its effects in animal models may not necessarily translate to humans.
Future Directions
There are several future directions for research on ((3-endo)-8-{3-[(4-methylbenzyl)amino]benzoyl}-8-azabicyclo[3.2.1]octan-3-ol)-8-{3-[(4-methylbenzyl)amino]benzoyl}-8-azabicyclo[3.2.1]octan-3-ol. One area of interest is the development of more potent analogs of this compound that possess improved pharmacological properties. Another area of interest is the investigation of the effects of this compound in human clinical trials, particularly in the treatment of pain, inflammation, and psychiatric disorders. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and to identify its molecular targets in the brain and other tissues.
Scientific Research Applications
The ((3-endo)-8-{3-[(4-methylbenzyl)amino]benzoyl}-8-azabicyclo[3.2.1]octan-3-ol)-8-{3-[(4-methylbenzyl)amino]benzoyl}-8-azabicyclo[3.2.1]octan-3-ol compound has potential applications in the field of drug discovery and development. This compound has been shown to possess analgesic effects in animal models of pain, as well as anti-inflammatory effects in models of inflammation. Additionally, this compound has been shown to have antipsychotic effects in animal models of schizophrenia.
properties
IUPAC Name |
[(1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl]-[3-[(4-methylphenyl)methylamino]phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-15-5-7-16(8-6-15)14-23-18-4-2-3-17(11-18)22(26)24-19-9-10-20(24)13-21(25)12-19/h2-8,11,19-21,23,25H,9-10,12-14H2,1H3/t19-,20+,21? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSBFJZIECEHBM-WCRBZPEASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=CC=CC(=C2)C(=O)N3C4CCC3CC(C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CNC2=CC=CC(=C2)C(=O)N3[C@@H]4CC[C@H]3CC(C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Endo)-8-{3-[(4-methylbenzyl)amino]benzoyl}-8-azabicyclo[3.2.1]octan-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-bromo-2-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-ol](/img/structure/B4329104.png)
![2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B4329141.png)
![2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxoacetamide](/img/structure/B4329147.png)

![2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(5-methylisoxazol-3-yl)-2-oxoacetamide](/img/structure/B4329150.png)
![2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4329155.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-2-naphthylpropanamide](/img/structure/B4329159.png)

![1-[(4-chlorophenyl)thio]-N-(3-fluorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4329175.png)
![1-[(4-chlorophenyl)thio]-9,10-dioxo-N-[3-(trifluoromethyl)phenyl]-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4329176.png)
![N-(4-fluorophenyl)-2-(4-hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetamide](/img/structure/B4329181.png)

![4-[2-(acetylamino)-3-oxobutyl]phenyl {[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetate](/img/structure/B4329201.png)
![4-bromo-2-[(1H-indazol-7-ylamino)methyl]phenol](/img/structure/B4329205.png)